molecular formula C16H11Br2ClN2O2S B283660 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B283660
M. Wt: 490.6 g/mol
InChI Key: ZDLAWCOPLVDUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for use in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves inhibition of certain enzymes, as mentioned above. The compound binds to the active site of the enzyme and prevents it from carrying out its function. This results in a downstream effect on cellular processes that are regulated by the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide have been studied in various cell lines and animal models. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its high purity and stability. The synthesis method has been optimized to yield high quantities of the compound with minimal impurities. Another advantage is its specificity for certain enzymes, which allows for targeted inhibition of specific cellular processes. One limitation is that the compound may have off-target effects on other enzymes or cellular processes, which may complicate data interpretation.

Future Directions

There are several future directions for research on 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its neuroprotective effects in more detail, particularly in animal models of neurodegenerative diseases. Additionally, further research may be needed to fully understand the mechanism of action and potential off-target effects of the compound.

Synthesis Methods

The synthesis of 3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves several steps. The starting material is 2-methoxy-3,5-dibromobenzamide, which is reacted with 5-chloro-6-methyl-1,3-benzothiazole-2-amine in the presence of a catalyst to form the intermediate. The intermediate is then reacted with a coupling reagent to form the final product. The synthesis method has been optimized to yield high purity and high quantities of the compound.

Scientific Research Applications

3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, including protein kinase C and tyrosine kinases. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. The compound has also been shown to have anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C16H11Br2ClN2O2S

Molecular Weight

490.6 g/mol

IUPAC Name

3,5-dibromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C16H11Br2ClN2O2S/c1-7-3-13-12(6-11(7)19)20-16(24-13)21-15(22)9-4-8(17)5-10(18)14(9)23-2/h3-6H,1-2H3,(H,20,21,22)

InChI Key

ZDLAWCOPLVDUSY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=CC(=C3OC)Br)Br

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C(=CC(=C3)Br)Br)OC

Origin of Product

United States

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